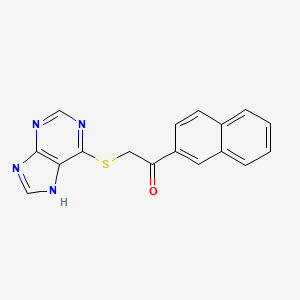

![molecular formula C18H22N2O6 B5597976 (3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemically synthesized molecules that have applications in various fields of medicinal chemistry and drug development. It incorporates morpholine and pyrrolidine rings, which are common motifs in pharmaceutical agents due to their versatile chemical properties and biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, Linxiao Wang et al. (2016) described the synthesis of a morpholin-4-yl pyridin-2-one derivative through steps including rearrangement, condensation, and nucleophilic substitution reactions, showcasing the complex synthetic routes needed to construct such molecules (Wang et al., 2016).

Molecular Structure Analysis

Structural determination techniques such as NMR, MS, and X-ray diffraction play a crucial role in confirming the molecular structure of synthesized compounds. Qing Wang et al. (2017) utilized X-ray powder diffraction to provide detailed structural data for a related compound, highlighting the importance of these techniques in understanding the geometric configuration and atomic connectivity within such molecules (Wang et al., 2017).

Chemical Reactions and Properties

The reactivity of such compounds can involve various chemical transformations, including amide formation, esterification, and nucleophilic substitutions, reflecting the compound's versatile functional group chemistry. Sofia Dallasta Pedroso et al. (2020) investigated the crystal structure and Hirshfeld surface analysis of a pyrrolidine derivative, contributing to the understanding of its chemical reactivity and interactions (Pedroso et al., 2020).

科学的研究の応用

Synthesis and Applications in Insecticide Development

A related study on pyridine derivatives, including compounds with morpholine structures, revealed significant insecticidal activity against cowpea aphid. One such compound demonstrated approximately four times the insecticidal activity of the acetamiprid insecticide. This indicates the potential utility of morpholine derivatives in developing more effective insecticides for agricultural applications (E. A. Bakhite et al., 2014).

Enhanced Topical Drug Delivery

Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen aimed at improving topical drug delivery demonstrated that these compounds could be rapidly converted to naproxen in human serum. The study highlighted the potential of morpholine derivatives to enhance the solubility and permeation of drugs through the skin, suggesting a promising approach for improving the efficacy of topical medications (J. Rautio et al., 2000).

Contribution to Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester via a practical route opens up new possibilities in peptidomimetic chemistry. This compound's compatibility with solid-phase peptide synthesis allows for its application in creating peptidomimetics with potential therapeutic uses (Filippo Sladojevich et al., 2007).

Alzheimer's Disease Research

A study on the synthesis of 2,4,5-trisubstituted imidazoles as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment highlighted the therapeutic promise of compounds with morpholine motifs. One of the synthesized compounds demonstrated potent inhibitory activity, underscoring the potential of such compounds in developing new treatments for Alzheimer's disease (Sania Pervaiz et al., 2020).

特性

IUPAC Name |

(3S,4R)-4-(2-methoxyphenyl)-1-(2-morpholin-4-yl-2-oxoacetyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-25-15-5-3-2-4-12(15)13-10-20(11-14(13)18(23)24)17(22)16(21)19-6-8-26-9-7-19/h2-5,13-14H,6-11H2,1H3,(H,23,24)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCGXWHVFOCSIS-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-methylbutyl)-8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5597901.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5597914.png)

![4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5597921.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5597934.png)

![3-{5-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5597940.png)

![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5597971.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)